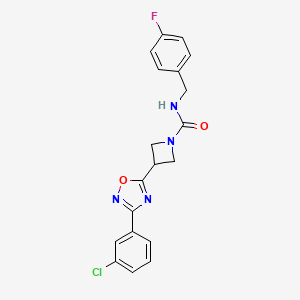

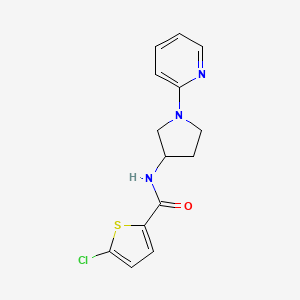

![molecular formula C8H9ClN2O2S B2402073 3-(クロロメチル)-3,4-ジヒドロ-2H-ベンゾ[e][1,2,4]チアジアジン 1,1-ジオキシド CAS No. 332186-46-6](/img/structure/B2402073.png)

3-(クロロメチル)-3,4-ジヒドロ-2H-ベンゾ[e][1,2,4]チアジアジン 1,1-ジオキシド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(Chloromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” belongs to the class of 1,2,4-benzothiadiazine-1,1-dioxides . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .

Synthesis Analysis

A series of novel 1,2,4-thiadiazine 1,1-dioxides were synthesized by condensation of 2-chlorobenzenesulfonamide and 4-chloropyridine-3-sulfonamide with heterocyclic methyl carbimidates obtained from heterocyclic carbonitriles . The synthesis of novel carbimidate-derived 1,2,4-benzothiadiazine 1,1-dioxides and 1,2,4-pyridothiadiazine 1,1-dioxides with different heterocyclic rings at the 3-position was also reported .Molecular Structure Analysis

The molecular structure of 1,2,4-benzothiadiazine-1,1-dioxide includes a sulfur atom adjacent to at least one ring nitrogen atom . Various functional groups like alkyl, aryl, alkylamino, benzyl, keto, etc. at different positions of the 1,2,4-benzothiadiazine-1,1-dioxide ring are responsible for its activity .Chemical Reactions Analysis

The preparation of 1,2,4-thiadiazinane 1,1-dioxides involves the reaction of β-aminoethane sulfonamides with dichloromethane, dibromomethane, and formaldehyde as methylene donors .科学的研究の応用

- 研究結果:

- 研究結果:

殺菌活性

アルドース還元酵素阻害

殺菌および殺真菌特性

抗結核および抗癌活性

PI3Kδ阻害

作用機序

Target of Action

The primary targets of 3-(Chloromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide are ATP-sensitive potassium channels and AMPA receptors . These targets play a crucial role in regulating cellular functions such as insulin release and neuronal signaling .

Mode of Action

This compound acts as an activator of ATP-sensitive potassium channels . By opening these channels, it influences the membrane potential and cellular excitability, leading to the inhibition of insulin release . It also modulates AMPA receptors, which are involved in fast synaptic transmission in the central nervous system .

Biochemical Pathways

The activation of ATP-sensitive potassium channels and modulation of AMPA receptors by this compound affects several biochemical pathways. These include the regulation of insulin secretion, neuronal excitability, and potentially other pathways related to cardiovascular and hypertensive effects .

Pharmacokinetics

The compound’s effectiveness at certain concentrations suggests it has sufficient bioavailability .

Result of Action

The activation of ATP-sensitive potassium channels by this compound leads to the inhibition of insulin release . Its modulation of AMPA receptors could have effects on neuronal signaling, but the specific molecular and cellular effects require further investigation .

生化学分析

Biochemical Properties

This compound has been reported to interact with various enzymes and proteins, contributing to its biochemical activity . For instance, it has been evaluated as a KATP channel activator, influencing the function of both pancreatic endocrine tissue and vascular smooth muscle tissue . The 3-(Chloromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has also been associated with the inhibition of insulin release from rat pancreatic B cells .

Cellular Effects

The effects of 3-(Chloromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide on cellular processes are diverse. It has been reported to have an impact on cell signaling pathways and gene expression . For example, it has been associated with the activation of KATP channels, which can influence various cellular functions .

Molecular Mechanism

The molecular mechanism of action of 3-(Chloromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with biomolecules and changes in gene expression . It has been suggested that this compound exerts its effects at the molecular level through binding interactions with biomolecules and enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

It is known that this compound has a certain degree of stability and can have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 3-(Chloromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide vary with different dosages in animal models

Metabolic Pathways

特性

IUPAC Name |

3-(chloromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2S/c9-5-8-10-6-3-1-2-4-7(6)14(12,13)11-8/h1-4,8,10-11H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEBMFUGAWHAZDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(NS2(=O)=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

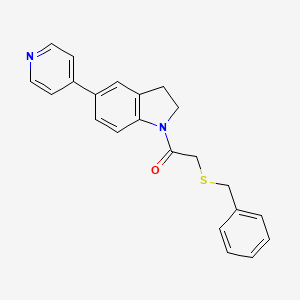

![4-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile](/img/structure/B2401994.png)

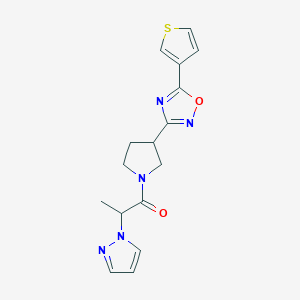

![8-(4-fluorophenyl)-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2401996.png)

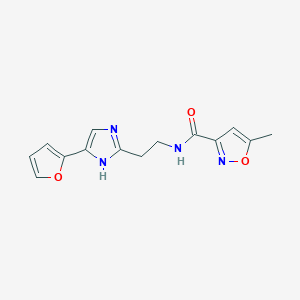

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B2402001.png)

![N-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]prop-2-enamide](/img/structure/B2402004.png)

![3,4-Difluoro-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2402010.png)

![7-azepan-1-yl-3-[(3,5-dimethylphenyl)sulfonyl]-6-fluoro-1-propylquinolin-4(1H)-one](/img/structure/B2402011.png)